molecular formula C3H4F4O B8378592 Tetrafluoropropanol CAS No. 28106-65-2

Tetrafluoropropanol

Cat. No. B8378592
M. Wt: 132.06 g/mol
InChI Key: CSUFEOXMCRPQBB-UHFFFAOYSA-N
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Patent
US05719164

Procedure details

28 g of potassium carbonate, 70 ml of tetrafluoropropanol and 26.4 g of 5-fluoro-2-nitrotoluene were reacted; 45 g of oily crude product.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
26.4 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
[Compound]
Name
oily crude product
Quantity
45 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-])[O-].[K+].[K+].F[C:8]1[CH:9]=[CH:10][C:11]([N+:15]([O-:17])=[O:16])=[C:12]([CH3:14])[CH:13]=1.[F:18][C:19]([F:25])(C)[C:20]([F:23])([F:22])O>>[N+:15]([C:11]1[CH:10]=[CH:9][C:8]([O:4][CH2:1][C:20]([F:23])([F:22])[CH:19]([F:25])[F:18])=[CH:13][C:12]=1[CH3:14])([O-:17])=[O:16] |f:0.1.2|

Inputs

Step One
Name
Quantity
28 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
26.4 g
Type
reactant
Smiles
FC=1C=CC(=C(C1)C)[N+](=O)[O-]
Name
Quantity
70 mL
Type
reactant
Smiles
FC(C(O)(F)F)(C)F
Step Two
Name
oily crude product
Quantity
45 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=C(C=C(C=C1)OCC(C(F)F)(F)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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